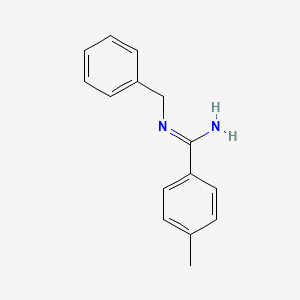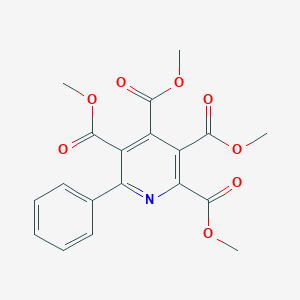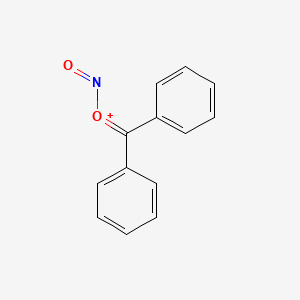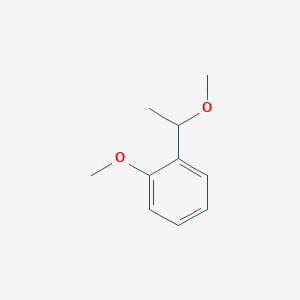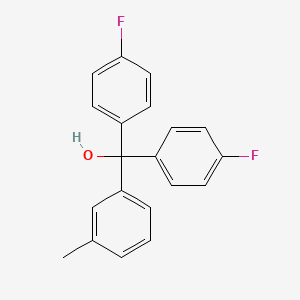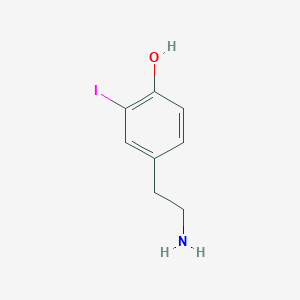![molecular formula C11H18N2O2 B14135926 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione CAS No. 89003-34-9](/img/structure/B14135926.png)
1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a piperidine-2,6-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with piperidine-2,6-dione . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, which are crucial in the synthesis of piperidine derivatives . The use of high-pressure reactors and automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as Pd/C to yield reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of certain proteases or kinases, leading to altered signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Piperidine-2,6-dione: Lacks the additional piperidine ring present in 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione.
N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.
Uniqueness
This compound is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and interaction with multiple molecular targets, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
89003-34-9 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(piperidin-1-ylmethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H18N2O2/c14-10-5-4-6-11(15)13(10)9-12-7-2-1-3-8-12/h1-9H2 |
Clé InChI |
SZADYYSMNSDTPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CN2C(=O)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
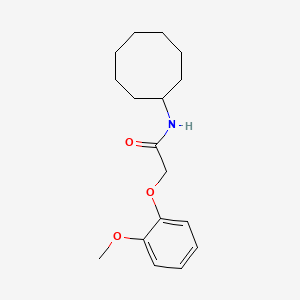
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
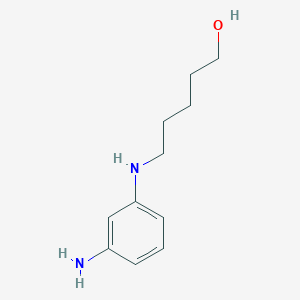
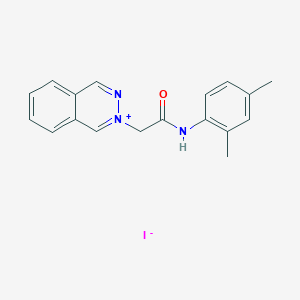
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
